Cas no 101396-42-3 (1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1))

1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1) structure
101396-42-3 structure
Product Name:1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
Numero CAS:101396-42-3
MF:C21H25IN2S
MW:464.406076192856
CID:157392
PubChem ID:72028
Update Time:2025-04-19

1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Azoniabicyclo[2.2.2]octane,1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
    • 1-Methyl-3-(10H-phenothiazin-10-ylmethyl)-1-azoniabicyclo[2.2.2]o ctane iodide
    • Mequitazium
    • (+-)-1-Methyl-3-(phenothiazin-10-ylmethyl)quinuclidinium iodide
    • 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide
    • 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-1-azoniabicyclo[2.2.2]octane
    • Iodure de mequitamium
    • Iodure de mequitamium [INN-French]
    • Ioduro de mequitamio
    • Ioduro de mequitamio [INN-Spanish]
    • LG 30435
    • Mequitamii iodidum
    • Mequitamii iodidum [INN-Latin]
    • Mequitamium iodide [INN]
    • UNII-50D69ZKZ7M
    • 10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine;iodide
    • 50D69ZKZ7M
    • SCHEMBL995670
    • Mequitamium Iodide
    • Mequitaminum iodide
    • 101396-42-3
    • NS00123280
    • 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1);1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide (1:1)
    • 1-METHYL-3-[(10H-PHENOTHIAZIN-10-YL)METHYL]-1-AZABICYCLO[2.2.2]OCTAN-1-IUM IODIDE
    • Q27260788
    • AKOS040748901
    • CHEMBL3989846
    • DTXSID50906129
    • Mequitazium iodide
    • (+/-)-1-METHYL-3-(PHENOTHIAZIN-10-YLMETHYL)QUINUCLIDINIUM IODIDE
    • 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane
    • LG-30435
    • Inchi: 1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1
    • Chiave InChI: SWVANDLDSRKJFI-UHFFFAOYSA-M
    • Sorrisi: [I-].S1C2C=CC=CC=2N(C2C=CC=CC1=2)CC1C[N+]2(C)CCC1CC2

Proprietà calcolate

  • Massa esatta: 464.07832g/mol
  • Massa monoisotopica: 464.07832g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 2
  • Complessità: 437
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 464.4g/mol
  • Superficie polare topologica: 28.5Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 28.54000
  • LogP: 1.80350
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd